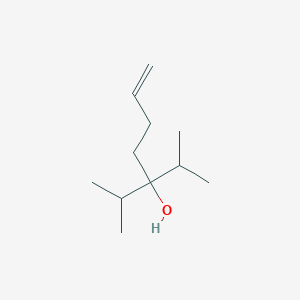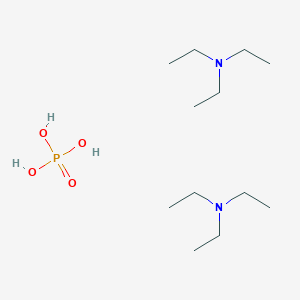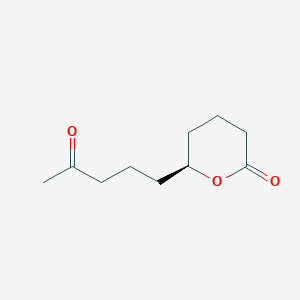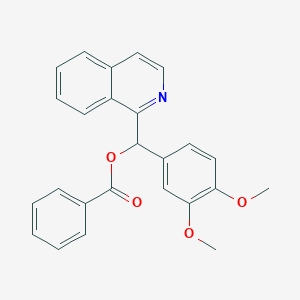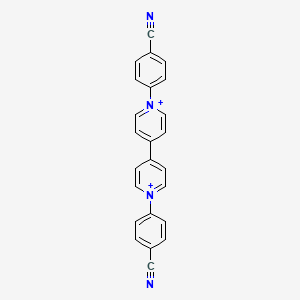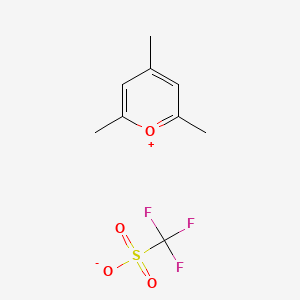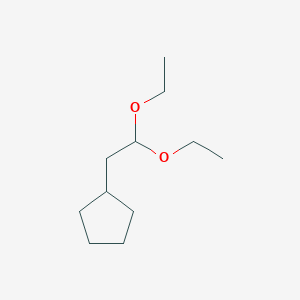![molecular formula C4F10Te B14672699 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane CAS No. 41055-97-4](/img/structure/B14672699.png)
1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane: is a unique organotellurium compound characterized by the presence of multiple fluorine atoms and a tellurium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane typically involves the reaction of pentafluoroethyl telluride with a suitable fluorinated ethane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction may require a catalyst such as palladium or nickel to proceed efficiently.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide or other higher oxidation state compounds.
Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce a variety of fluorinated organic compounds.
Scientific Research Applications
1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound’s unique properties make it a candidate for studying the effects of fluorinated compounds on biological systems.
Industry: Used in the production of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane exerts its effects involves the interaction of the tellurium and fluorine atoms with target molecules. The tellurium atom can form bonds with various elements, while the fluorine atoms can enhance the compound’s stability and reactivity. The specific molecular targets and pathways depend on the context in which the compound is used, such as in catalysis or biological systems.
Comparison with Similar Compounds
- 1,1,1,2,2-Pentafluoro-2-methoxyethane
- 1,1,1,2,2-Pentafluoro-2-(fluoromethoxy)ethane
- 1,1,1,2,2-Pentafluoro-4-iodobutane
Uniqueness: 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to other fluorinated compounds. The combination of fluorine and tellurium atoms results in a compound with high stability, reactivity, and potential for diverse applications.
Properties
CAS No. |
41055-97-4 |
|---|---|
Molecular Formula |
C4F10Te |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
1,1,1,2,2-pentafluoro-2-(1,1,2,2,2-pentafluoroethyltellanyl)ethane |
InChI |
InChI=1S/C4F10Te/c5-1(6,7)3(11,12)15-4(13,14)2(8,9)10 |
InChI Key |
BCHDDZVKOZIYDM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)[Te]C(C(F)(F)F)(F)F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)



